molecular formula C11H14O4 B017222 Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate CAS No. 129150-61-4

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Cat. No. B017222
M. Wt: 210.23 g/mol
InChI Key: DMHDKUFZHGVDCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, reduction, and acidification, offering insights into potential pathways for synthesizing Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. These methods are characterized by their ease of operation, short reaction times, and high yields, as demonstrated in the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine (Tan Bin, 2011).

Molecular Structure Analysis

The structure of similar molecules can be confirmed using techniques such as IR, 1H NMR, and MS technology. For instance, the synthesis and structural confirmation of (E)-2-(1-(2-Hydroxy-4-methoxyphenyl)ethylideneamino)-3-(4-hydroxyphenyl)methyl propionate showcase the application of these techniques for molecular characterization (Li et al., 2013).

Chemical Reactions and Properties

The reactivity of compounds with similar structures involves interactions such as C-alkylation and cyclization reactions, which are crucial for understanding the chemical behavior of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. An example includes the reactions of Methyl threo-2-Acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with various reagents, leading to different products depending on the reaction conditions (Rfc Brown et al., 1992).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points and solubility, can be determined through synthesis and process improvement studies. These properties are essential for practical applications and handling of the compound (Huo Xiao-jian, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be influenced by substituents and molecular structure. For instance, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reveal how specific functional groups affect the compound's behavior in chemical reactions (E. V. Pimenova et al., 2003).

Scientific Research Applications

“Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 and its InChI code is 1S/C11H14O4/c1-14-10-5-3-8 (7-9 (10)12)4-6-11 (13)15-2/h3,5,7,12H,4,6H2,1-2H3 . The compound is a solid at room temperature and has a melting point of 92-95°C .

  • Plant Growth Modulation
    • Application : This compound has been found to modulate plant growth and root system architecture .
    • Method : As a component of root exudates, it not only functions as a nitrification inhibitor in soil but also modulates plant growth .
    • Results : The physiological and molecular mechanisms underlying its mediated plant growth remain largely unclear .

“Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 and its InChI code is 1S/C11H14O4/c1-14-10-5-3-8 (7-9 (10)12)4-6-11 (13)15-2/h3,5,7,12H,4,6H2,1-2H3 . The compound is a solid at room temperature and has a melting point of 92-95°C .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHDKUFZHGVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372875
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

CAS RN

129150-61-4
Record name Methyl 3-hydroxy-4-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129150-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GI Gonzalez, J Zhu - The Journal of Organic Chemistry, 1999 - ACS Publications
A general strategy for the synthesis of acerogenin-type diarylheptanoids containing an endocyclic biaryl ether bond has been developed, and convergent total syntheses of acerogenin …
Number of citations: 63 pubs.acs.org
A Trachtenberg, K Sidoryk, S Alreate, S Muduli, A Leś… - Biomedicines, 2021 - mdpi.com
Plant phenolic compounds have shown the ability to cooperate with one another at low doses in producing enhanced anticancer effects. This may overcome the limitations (eg, poor …
Number of citations: 2 www.mdpi.com
R Zhang, Y Liu, Q Pan, A Khan, X Bai, M Ali, W Yang… - Food Chemistry, 2023 - Elsevier
Chinese cabbage is a nutrients-rich vegetable with diverse leaf colors. Here, we used widely-targeted metabolomics technology to study the metabolic responses of three Chinese …
Number of citations: 3 www.sciencedirect.com
SM Sakya - 1991 - search.proquest.com
Full details of the total synthesis of the aborted and the extended CC-1065 functional analogues (+)-and ($-$)-CPI-PDE-I $\sb1 $((+)-and ($-$)-2),(+)-and ($-$)-CPI-CDPI $\sb1 $((+)-and …
Number of citations: 3 search.proquest.com
RA Stockland Jr - 2016 - books.google.com
A practical handbook for chemists performing bond forming reactions, this book features useful information on the synthesis of common functional groups in organic chemistry.• Details …
Number of citations: 15 books.google.com
J Lee, J Lee - Synthetic communications, 1999 - Taylor & Francis
A facile and practical synthesis of capsazepine, a vanilloid receptor antagonist, has been accomplished from isovanillin in 8 steps via an efficient intramolecular Mannich cyclization. …
Number of citations: 9 www.tandfonline.com
JW Ellis, SH Malehorn, LM Browning… - Journal of …, 1992 - Taylor & Francis
A series of amides of 1-amino-l-deoxy-D-glucitol and 1-deoxy-l-methylamino-D-glucitol was prepared as possible sweeteners. A crucial feature was direct amidation without blocking …
Number of citations: 5 www.tandfonline.com

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